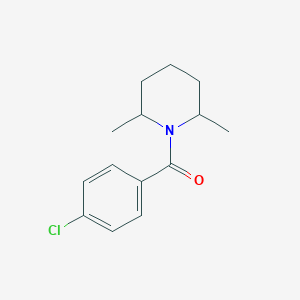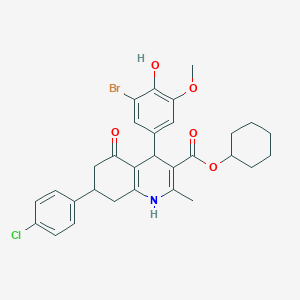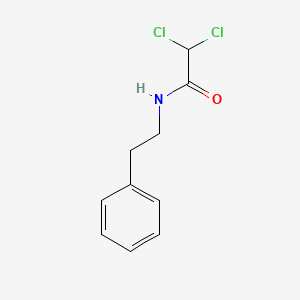
3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid
Vue d'ensemble
Description
3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C12H9NO6 and its molecular weight is 263.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.04298701 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Synthesis of Novel Indoles: Methods for synthesizing novel indole derivatives, including 3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid, have been developed. These processes utilize Dieckmann cyclization and Ullmann reactions, contributing to the formation of various indole carboxylic acids and esters, which are significant in medicinal chemistry (Unangst et al., 1987).
- Electrochemical Dearomative Dicarboxylation: An innovative electrochemical protocol using CO2 radical anion facilitates the production of 2,3-dicarboxylic acids from N-protected indoles. This method is vital for creating synthetically useful dicarboxylic acids, potentially employed as intermediates in biologically active molecules (You et al., 2022).
Biological and Pharmaceutical Applications
- Preparation of Tagged and Carrier-Linked Auxin: Indole derivatives, such as this compound, can be used for designing novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
- DNA Binding Agents: Indole dicarboxylic acids serve as potential linkers in the synthesis of bis-netropsin analogues, which show strong binding to AT-rich regions of DNA. This underscores the importance of these compounds in molecular biology and drug design (Khalaf et al., 2000).
Industrial and Environmental Relevance
- Carboxylation with Carbon Dioxide: A method for preparing indole-3-carboxylic acids involves direct carboxylation of indoles with atmospheric pressure of CO2 under basic conditions. This process is significant for environmental sustainability and industrial applications (Yoo et al., 2012).
Propriétés
IUPAC Name |
3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c14-9(15)4-7-6-2-1-5(11(16)17)3-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYQKANSJTUTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=C2CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-chloro-4-fluorobenzyl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5198674.png)

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5198689.png)

![1,1'-[1,2-ethanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5198704.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5198708.png)

![3-{[(4-chloro-3-{[(2-nitrophenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B5198718.png)
![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5198723.png)
![4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine oxalate](/img/structure/B5198727.png)



